molecular formula C21H23BrN2O3S B1529969 ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate CAS No. 1704066-64-7

ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

Cat. No. B1529969
M. Wt: 463.4 g/mol
InChI Key: KQBGKEBHVDLQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C21H23BrN2O3S and its molecular weight is 463.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Investigation of Brominated Tryptophan Alkaloids : Research on Thorectidae sponges led to the discovery of brominated tryptophan derivatives, showcasing the diversity of natural products and their potential as biochemical probes or therapeutic agents (Segraves & Crews, 2005).

  • Corrosion Inhibition : Studies have shown that certain pyranpyrazole derivatives are effective corrosion inhibitors for mild steel, indicating potential industrial applications (Dohare et al., 2017).

  • Functionalization of Poly(ethylene glycol)s : Research demonstrates quantitative end group functionalization of poly(ethylene glycol)s with bromo and amino groups, highlighting the compound's relevance in material science (Jankoa & Kops, 1994).

Biological Applications

  • Antiviral Activity : Arbidol, a compound structurally similar to the one , has shown broad-spectrum antiviral activity against enveloped and non-enveloped viruses, indicating the potential of related compounds for therapeutic use (Boriskin et al., 2008).

  • Anti-hepatitis B Virus Activities : Ethyl 5-hydroxyindole-3-carboxylates, a related class of compounds, have been synthesized and found to display significant anti-HBV activity, surpassing that of the control drug lamivudine in some cases (Zhao et al., 2006).

Crystal Structure Analysis

  • X-ray Crystallography : A study involving the crystal structure analysis of a mecarbinate derivative provides insights into the molecular arrangement and potential interactions of such compounds, which is critical for understanding their chemical and biological behaviors (Luo et al., 2019).

properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-[[(4-methylphenyl)sulfanylmethylamino]methyl]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3S/c1-4-27-21(26)20-15-9-19(25)16(22)10-17(15)24(3)18(20)11-23-12-28-14-7-5-13(2)6-8-14/h5-10,23,25H,4,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBGKEBHVDLQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
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ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
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ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
Reactant of Route 4
ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
Reactant of Route 5
ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

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